molecular formula C10H16N4O2 B1433279 1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one CAS No. 1544946-99-7

1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one

Cat. No.: B1433279
CAS No.: 1544946-99-7
M. Wt: 224.26 g/mol
InChI Key: YVIDEXKKVRXTLE-UHFFFAOYSA-N
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Description

1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, incorporating a pyrazinone core linked to a morpholine moiety, presents a versatile scaffold for the design and synthesis of novel bioactive molecules. Heterocyclic structures like pyridines and pyrazines are frequently investigated due to their prevalence in pharmaceuticals and their ability to modulate biological targets . For instance, such nitrogen-containing heterocycles are foundational in developing compounds for probing neurodegenerative pathways, including those implicated in conditions like Huntington's disease . This compound is well-suited for high-throughput screening campaigns to identify new therapeutic agents. Researchers can utilize it as a key intermediate in constructing more complex molecular entities or as a tool compound to study structure-activity relationships (SAR). Its defined structure supports investigations into molecular recognition and binding interactions with various enzymes and receptors. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-3-(morpholin-2-ylmethylamino)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-14-4-2-12-9(10(14)15)13-7-8-6-11-3-5-16-8/h2,4,8,11H,3,5-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIDEXKKVRXTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NCC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis (SPS) Approach

A notable method involves the use of polymer-supported amino acid derivatives as starting materials, which undergo sulfonylation, alkylation, and base-induced cyclization to yield heterocyclic products.

Key Steps:

  • Immobilization of amino acid derivatives (e.g., glutamic acid methyl ester) on a resin such as Rink amide resin.
  • Sulfonylation with 4-nitrobenzenesulfonyl chloride to protect amino groups.
  • Alkylation with α-haloketones to introduce substituents.
  • Treatment with potassium trimethylsilanolate (TMSOK) to induce cyclization via C-arylation and enamination.
  • Cleavage from the resin under acidic conditions (e.g., trifluoroacetic acid) to release the heterocyclic product.

This method allows generation of tetrasubstituted pyridines or trisubstituted pyrazines depending on the sequence of cleavage and base treatment steps.

Base-Mediated Cyclization and Specificity

The choice of base and solvent critically affects the cyclization outcome:

Base Concentration (M) Solvent Crude Purity (%) Outcome
Potassium trimethylsilanolate (TMSOK) 0.3 DMF >50 Successful cyclization to target product
TMSOK 0.03 DMF <20 Partial conversion
TMSOK 0.003 DMF 0 No reaction
Lithium diisopropylamide (LDA) 0.3 DMF 0 Mixture of unknown compounds
Sodium hydride (NaH) 0.3 DMF 0 Mixture of unknown compounds
DBU 0.3 DMF 0 Mixture of unknown compounds
Triethylamine (TEA) 0.3 DMF 0 Starting material unchanged
TMSOK 0.3 THF <10 Poor conversion
TMSOK 0.3 DMSO 0 Mixture of unknown compounds

Table 1. Effect of bases and solvents on cyclization efficiency

Only TMSOK in DMF at sufficient concentration promotes efficient cyclization, highlighting the base- and solvent-specific nature of the reaction.

Reaction Mechanism Insights

The cyclization proceeds through:

  • C-arylation: formation of a new carbon-nitrogen bond.
  • Enamination or aldol condensation depending on the sequence.
  • Oxidation steps to form the aromatic pyrazin-2-one ring.

The benzhydryl moiety of the resin linker acts as a protecting group, directing the reaction pathway toward either pyridine or pyrazine derivatives. When cleavage from the resin precedes TMSOK treatment, pyrazine derivatives such as 1-methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one can be obtained with high purity and yield.

Substrate Scope and Functional Group Tolerance

Various α-haloketones and amino acid derivatives have been successfully employed to synthesize a broad range of substituted pyrazines and pyridines. Modifications at different positions on the pyrazine ring are feasible, allowing for structural diversification.

Examples of substituents tested include:

  • Aromatic groups with electron-donating or withdrawing substituents.
  • Alkyl groups (with some limitations).
  • Different amino acid residues immobilized on resin supports.

The method tolerates mild conditions, which preserves sensitive functional groups and facilitates downstream modifications.

Experimental Conditions Summary

Parameter Condition
Resin Rink amide resin (loading ~0.6 mmol/g)
Sulfonylation reagent 4-Nitrobenzenesulfonyl chloride
Alkylation reagent Various α-haloketones
Base for cyclization Potassium trimethylsilanolate (0.3 M)
Solvent Dimethylformamide (DMF)
Cleavage reagent Trifluoroacetic acid (TFA)
Reaction temperature Room temperature
Reaction time 30 minutes to several hours

Table 2. Typical experimental parameters for synthesis

Yields and Purity

  • Crude purity of pyrazine products often exceeds 70-80% as determined by UHPLC-UV.
  • Overall isolated yields after purification range from 30% to 40%, which is considered efficient for multi-step heterocyclic synthesis on solid support.
  • Purification is typically achieved by column chromatography or reversed-phase HPLC.

Chemical Reactions Analysis

1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting the activity of certain enzymes or modulating receptor functions, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and analogues:

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Key Features/Activities Source
Target compound (1544946-99-7) Pyrazin-2-one 1-Me; 3-(morpholin-2-ylmethyl)amino C₁₀H₁₆N₄O₂ 224.26 g/mol High-purity life science applications
1-Methyl-3-(prop-2-en-1-yloxy)-pyrazin-2-one (2167297-84-7) Pyrazin-2-one 1-Me; 3-allyloxy C₈H₁₀N₂O₂ 166.18 g/mol Allyloxy group; commercial availability
6-Bromo-3-chloro-1,2-dihydropyrazin-2-one (119729-96-3) Pyrazin-2-one 6-Br; 3-Cl C₄H₂BrClN₂O 223.43 g/mol Halogenated; higher reactivity
1-Methyl-3-(piperazin-1-yl)-pyrazin-2-one (1343640-83-4) Pyrazin-2-one 1-Me; 3-piperazinyl C₉H₁₄N₄O 194.23 g/mol Piperazine moiety; pharmaceutical potential
1,3,4-Oxadiazole thioether derivatives (e.g., 5a, 5g) 1,3,4-Oxadiazole Varied benzylthio groups Varies (e.g., C₁₈H₁₅F₃N₄OS) Varies Fungicidal (>50% inhibition vs. Sclerotinia sclerotiorum); herbicidal activity
Pyrazin-2-one Derivatives
  • Target Compound vs. 1-Methyl-3-(prop-2-en-1-yloxy)-pyrazin-2-one: The allyloxy substituent in the latter (CAS 2167297-84-7) reduces molecular weight (166.18 g/mol vs. 224.26 g/mol) and may enhance hydrophobicity. No bioactivity data are reported, but allyl groups often confer reactivity in polymerization or metabolic pathways .
  • Target Compound vs. However, these groups may also raise toxicity concerns compared to the morpholine-containing target compound.
  • Target Compound vs. Piperazinyl Analogue (CAS 1343640-83-4) :
    Piperazine rings are common in CNS-active drugs due to their ability to cross the blood-brain barrier. The target compound’s morpholine group may instead favor peripheral interactions, such as enzyme inhibition.

1,3,4-Oxadiazole Thioethers

These compounds (e.g., 5a, 5g) exhibit fungicidal and herbicidal activities (>50% inhibition at 50 μg/mL) via SDH enzyme inhibition (PDB:2FBW). Molecular docking suggests carbonyl groups are critical for binding. While the target compound lacks an oxadiazole ring, its morpholine group could similarly engage in hydrogen bonding with target proteins.

Biological Activity

1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC₁₀H₁₆N₄O₂
Molecular Weight224.26 g/mol
IUPAC Name1-methyl-3-(morpholin-2-ylmethylamino)-1,2-dihydropyrazin-2-one
PubChem CID86767715
AppearancePowder
Storage Temperature4 °C

Research indicates that the biological activity of this compound may be influenced by its ability to interact with specific molecular targets. The presence of the morpholine group suggests potential interactions with neurotransmitter systems or enzymes involved in metabolic pathways.

Potential Mechanisms:

  • Inhibition of mTOR Pathway : Similar compounds have shown efficacy in inhibiting the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. This pathway is often hyperactivated in various cancers and neurological disorders .
  • Bioactivation and Toxicity : Studies have highlighted the bioactivation of morpholine-containing compounds, leading to reactive intermediates that can cause toxicity in liver cells. This species-specific bioactivation may limit the therapeutic use of such compounds in certain populations .

Biological Activity

The biological activity of this compound has been assessed through various in vitro studies.

Anticancer Activity

A study focusing on similar morpholine derivatives demonstrated significant antiproliferative effects against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The IC50 values for these compounds ranged from approximately 0.49 µM to 68.9 µM, indicating potent activity against cancer cell growth .

Neuroprotective Effects

Emerging evidence suggests that compounds targeting the mTOR pathway may also confer neuroprotective benefits, particularly in models of neurodegenerative diseases. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in CNS disorders .

Case Studies

  • Liver Toxicity Investigation : A study evaluated the hepatic toxicity associated with morpholine derivatives in cynomolgus monkeys. The findings indicated that specific metabolites formed during drug metabolism could lead to liver damage, emphasizing the need for careful evaluation during drug development .
  • Antiproliferative Studies : In vitro studies on related compounds showed that modifications to the morpholine structure could enhance cytotoxicity against cancer cells, suggesting a structure-activity relationship that could inform future drug design efforts .

Q & A

Basic Research Question

  • X-ray Crystallography : Use SHELXL software for structure refinement to resolve bond lengths and angles, particularly for the pyrazinone ring and morpholine substituent.
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR chemical shifts (e.g., δ ~160 ppm for the carbonyl group) and coupling constants to verify planarity or puckering of the ring.
  • DFT Calculations : Compare computed vs. experimental geometries to validate puckering parameters (e.g., Cremer-Pople coordinates for six-membered rings).

What methodologies are suitable for assessing the solubility and stability of this compound under physiological conditions?

Basic Research Question

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid, using UV-Vis spectroscopy or HPLC for quantification.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for hydrolysis of the morpholine or pyrazinone moieties.

How can computational chemistry predict reaction pathways or regioselectivity in derivatives of this compound?

Advanced Research Question

  • Reaction Mechanism : Use density functional theory (DFT) to model transition states for reactions like amination or ring-opening. For example, calculate activation energies for nucleophilic attack at the pyrazinone carbonyl group.
  • Regioselectivity : Apply Fukui indices or molecular electrostatic potential (MEP) maps to identify reactive sites for electrophilic substitution.

What experimental approaches resolve contradictions between spectroscopic data and crystallographic results?

Advanced Research Question

  • Case Study : If NMR suggests a planar pyrazinone ring but X-ray reveals puckering, use variable-temperature NMR to probe dynamic conformational equilibria.
  • Orthogonal Techniques : Pair solid-state IR spectroscopy with solution-phase Raman to detect polymorphism or solvent-induced structural changes.

How does polymorphism affect the biological activity of this compound, and how can it be controlled?

Advanced Research Question

  • Screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphs.
  • Activity Correlation : Compare IC50_{50} values of polymorphs in enzyme inhibition assays (e.g., kinase or protease targets).
  • Crystallization Control : Adjust solvent polarity (e.g., ethanol/water mixtures) to favor the thermodynamically stable form.

What strategies are recommended for identifying metabolic products of this compound in vitro?

Advanced Research Question

  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS for hydroxylation or demethylation products.
  • Phase II Conjugation : Use UDP-glucuronosyltransferase (UGT) isoforms to detect glucuronide or sulfate metabolites.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2H^2H-morpholine) to track metabolic pathways.

How should researchers design experiments to address discrepancies in antimicrobial activity data across studies?

Advanced Research Question

  • Standardized Assays : Use CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi.
  • Control Variables : Normalize inoculum density, growth media, and incubation time to minimize variability.
  • Mechanistic Studies : Perform time-kill assays or efflux pump inhibition tests to differentiate bactericidal vs. static effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one
Reactant of Route 2
1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one

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